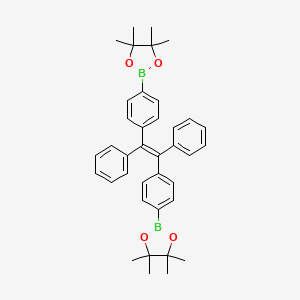
1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound known for its aggregation-induced emission (AIE) properties. This compound is often used as a building block in the synthesis of various organic materials due to its unique photophysical characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 1,2-diphenylethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反应分析
Types of Reactions
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can undergo substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are useful intermediates in organic synthesis .
科学研究应用
2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily through its aggregation-induced emission (AIE) properties. When the molecules aggregate, they restrict intramolecular rotations, leading to enhanced fluorescence. This property is utilized in various applications, including sensing and imaging .
相似化合物的比较
Similar Compounds
- 1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
Uniqueness
What sets 2,2’-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its superior AIE properties, making it highly effective in applications requiring strong fluorescence upon aggregation .
属性
分子式 |
C38H42B2O4 |
|---|---|
分子量 |
584.4 g/mol |
IUPAC 名称 |
2-[4-[(E)-1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)33(27-15-11-9-12-16-27)34(28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3/b34-33+ |
InChI 键 |
CBYRLHIEJOHEIW-JEIPZWNWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)/C6=CC=CC=C6 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


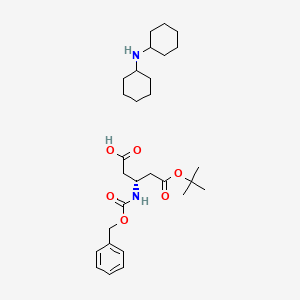
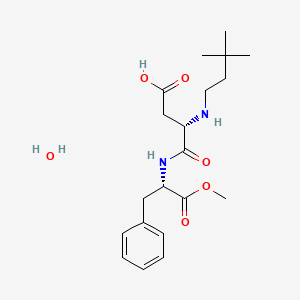
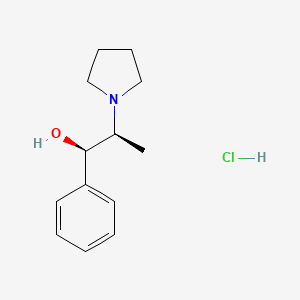

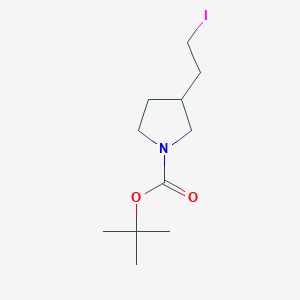
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)
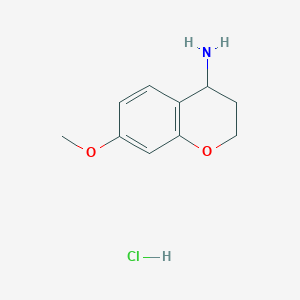

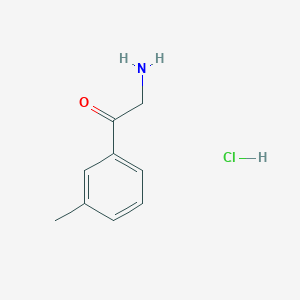
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)
![1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1511057.png)
![10-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1511058.png)
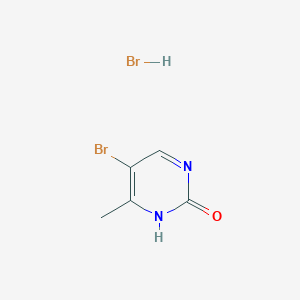
![5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1511062.png)
